
Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-(bis(2-hydroxyethyl)amino)-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-, potassium sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tinopal ABP-X HC: is a fluorescent optical brightener, primarily used to enhance the appearance of color in various materials by making them appear whiter and brighter. It is widely utilized in industries such as textiles, plastics, and detergents due to its excellent whitening properties and high chemical stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tinopal ABP-X HC involves multiple steps, including the reaction of benzenesulfonic acid derivatives with triazine compounds. The process typically requires controlled reaction conditions, such as specific temperatures and pH levels, to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of Tinopal ABP-X HC is carried out in large-scale reactors where the reactants are combined under optimized conditions. The process involves the use of solvents and catalysts to facilitate the reaction and achieve high yields. The final product is then purified through crystallization or other separation techniques to obtain a high-purity compound .
Analyse Chemischer Reaktionen
Types of Reactions: Tinopal ABP-X HC undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in Tinopal ABP-X HC.
Substitution: The compound can participate in substitution reactions, where certain functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: Tinopal ABP-X HC is used as a fluorescent marker in various chemical analyses and research studies. Its ability to emit light under UV radiation makes it valuable for tracing and detecting chemical compounds .
Biology: In biological research, Tinopal ABP-X HC is employed to stain and visualize biological samples. It helps in identifying and studying cellular structures and processes .
Medicine: The compound is used in medical diagnostics to enhance the visibility of certain tissues and cells under fluorescence microscopy. It aids in the detection and analysis of medical conditions .
Industry: Tinopal ABP-X HC is extensively used in the textile industry to improve the whiteness and brightness of fabrics. It is also utilized in the production of plastics, coatings, and detergents to enhance their appearance and performance .
Wirkmechanismus
Tinopal ABP-X HC exerts its effects through a process known as fluorescence. The compound absorbs light in the ultraviolet and violet regions of the electromagnetic spectrum (usually 340-370 nm) and re-emits light in the blue region (typically 420-470 nm). This fluorescence effect enhances the whiteness and brightness of the materials it is applied to .
Vergleich Mit ähnlichen Verbindungen
Tinopal CBS-X: Another optical brightener with similar properties but different chemical structure.
Tinopal OB CO: Known for its excellent heat resistance and compatibility with various resins.
Uniqueness: Tinopal ABP-X HC stands out due to its high chemical stability and effectiveness in a wide range of applications. Its unique molecular structure allows it to provide superior whitening effects compared to other optical brighteners .
Eigenschaften
CAS-Nummer |
68155-70-4 |
|---|---|
Molekularformel |
C40H40K2N12Na2O16S4 |
Molekulargewicht |
1197.3 g/mol |
IUPAC-Name |
dipotassium;disodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C40H44N12O16S4.2K.2Na/c53-19-15-51(16-20-54)39-47-35(41-27-7-11-31(12-8-27)69(57,58)59)45-37(49-39)43-29-5-3-25(33(23-29)71(63,64)65)1-2-26-4-6-30(24-34(26)72(66,67)68)44-38-46-36(48-40(50-38)52(17-21-55)18-22-56)42-28-9-13-32(14-10-28)70(60,61)62;;;;/h1-14,23-24,53-56H,15-22H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;;;/q;4*+1/p-4/b2-1+;;;; |
InChI-Schlüssel |
RPHSYODFTDVORM-MBCFVHIPSA-J |
Isomerische SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[K+].[K+] |
Kanonische SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


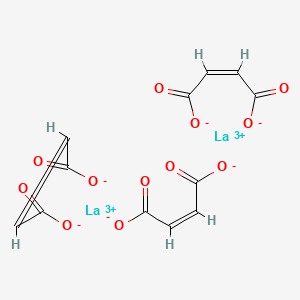
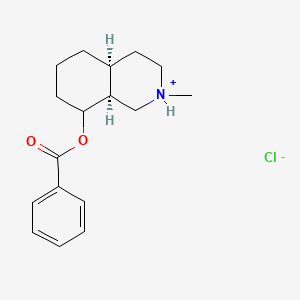

![Benzoic acid, 2,3,4,5-tetrachloro-6-[(dihexylamino)carbonyl]-](/img/structure/B13786674.png)

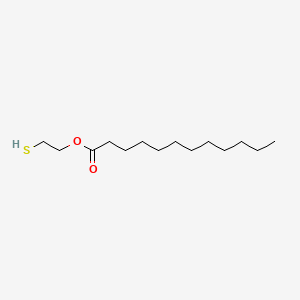
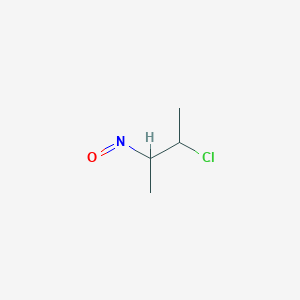


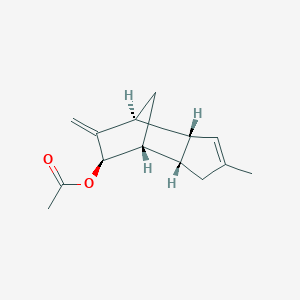
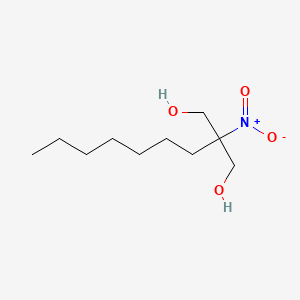
![disodium;barium(2+);N-[7-[(3-methylphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate](/img/structure/B13786733.png)
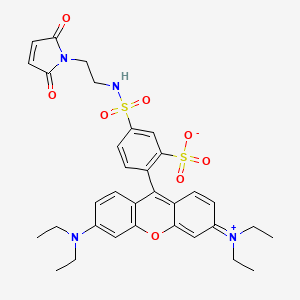
![tert-butyl N-[(2R)-3-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]carbamate](/img/structure/B13786738.png)
